molecular formula C17H23NO4 B13223757 1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13223757
M. Wt: 305.4 g/mol
InChI Key: HGJVLXBBDYIUEP-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid is a synthetic organic compound with a molecular formula of C17H23NO4. This compound is characterized by its cyclohexane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonylamino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid: Similar structure but with different substituents on the cyclohexane ring.

    1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid: Contains fluorine atoms instead of methyl groups, affecting its reactivity and properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound notable for its complex structure, which includes a benzyloxycarbonyl group and a cyclohexane ring with two methyl substituents. Its molecular formula is C17H23NO4, and it has a molecular weight of approximately 305.37 g/mol. This compound features several functional groups, including an amine, a carboxylic acid, and an ether, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structural characteristics have been studied for their potential therapeutic applications. The presence of the benzyloxycarbonyl group suggests that this compound may exhibit properties related to enzyme inhibition or modulation.

Based on the structural features of the compound, several potential mechanisms of action can be hypothesized:

  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Anticancer Activity : The structural analogs of this compound may interact with pathways involved in cancer progression. For instance, compounds that influence ceramide levels have been implicated in cancer cell death .

Structural Similarities and Comparisons

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant analogs:

Compound NameMolecular FormulaKey Features
1-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylcyclohexane-1-carboxylic acidC17H23NO4Similar benzyloxycarbonyl group; different methyl positioning
3,3-Dimethylcyclohexane-1-carboxylic acidC9H16O2Lacks the amino and benzyloxy groups; simpler structure
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acidC16H21NO4Smaller cyclobutane ring; retains benzyloxycarbonyl functionality

These compounds illustrate various structural modifications that can influence reactivity and biological activity. The presence of both the benzyloxycarbonyl group and the cyclohexane framework in this compound contributes to its unique properties compared to these similar compounds .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4,4-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2)8-10-17(11-9-16,14(19)20)18-15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

HGJVLXBBDYIUEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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